molecular formula C10H7BrS B3263852 4-Bromo-2-phenylthiophene CAS No. 38071-58-8

4-Bromo-2-phenylthiophene

Cat. No.: B3263852
CAS No.: 38071-58-8
M. Wt: 239.13 g/mol
InChI Key: JJCSNFCDSZARRG-UHFFFAOYSA-N
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Description

Significance of the Thiophene (B33073) Core in Organic Synthesis and Functional Materials

The thiophene ring is a key component in many synthetic compounds and functional materials. mdpi.comresearchgate.net Its aromatic nature allows for various chemical modifications, making it a versatile scaffold for building complex molecules. mdpi.com Thiophene-based materials have shown significant promise in the field of organic electronics, where their semiconducting properties are utilized in devices like organic field-effect transistors (OFETs) and organic solar cells. researchgate.netrsc.org The ability to tune the electronic and optical properties of thiophene derivatives through chemical synthesis makes them highly attractive for developing new technologies. researchgate.netthieme-connect.com

Strategic Importance of Halogenated Thiophenes in Synthetic Pathways

Halogenated thiophenes, which are thiophene rings substituted with one or more halogen atoms, are particularly important intermediates in organic synthesis. sciforum.netnih.govresearchgate.net The presence of a halogen, such as bromine or chlorine, provides a reactive site for further chemical transformations. sciforum.netgoogle.com These reactions, often catalyzed by transition metals, allow for the coupling of the thiophene ring with other molecular fragments, enabling the construction of more complex structures. nih.govacs.org This strategic functionalization is crucial for creating new materials with tailored properties for specific applications, including pharmaceuticals and materials science. nih.govresearchgate.netgoogle.com For instance, halogenated thiophenes are key building blocks for certain insecticides and can be used to create arylated anthraquinones, which are valuable in materials chemistry. sciforum.netnih.govresearchgate.net

Positioning of 4-Bromo-2-phenylthiophene within Contemporary Organic and Materials Research Paradigms

Within the broad class of halogenated thiophenes, this compound stands out as a significant compound in current research. Its structure, featuring both a reactive bromine atom and a phenyl group on the thiophene core, makes it a valuable precursor for a variety of complex organic molecules. This compound serves as a key building block in the synthesis of advanced materials for organic electronics. For example, it can be used to create conjugated polymers and small molecules for organic solar cells and field-effect transistors. scholaris.ca The specific arrangement of the bromo and phenyl groups on the thiophene ring influences the electronic properties and molecular packing of the resulting materials, which are critical factors for device performance. Research continues to explore the potential of this compound in developing novel materials with enhanced electronic and optical functionalities.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₁₀H₇BrS
Molecular Weight 239.13 g/mol
CAS Number 38071-58-8
Appearance Not specified in provided results
Boiling Point Not specified in provided results
Melting Point Not specified in provided results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCSNFCDSZARRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Phenylthiophene and Its Derivatives

Regioselective Bromination Approaches

Achieving the desired 4-bromo substitution on a 2-phenylthiophene (B1362552) ring requires careful control of the reaction conditions to overcome the inherent electronic preference for substitution at the 5-position. The phenyl group at the 2-position is an activating group that directs electrophilic substitution primarily to the adjacent 5-position. Therefore, specialized techniques are necessary to achieve bromination at the 4-position.

Direct Halogenation of Phenylthiophenes

Direct halogenation of 2-phenylthiophene with common brominating agents such as N-bromosuccinimide (NBS) typically leads to the formation of 5-bromo-2-phenylthiophene as the major product. This is due to the electron-donating nature of the phenyl group, which stabilizes the cationic intermediate formed during electrophilic attack at the C5 position more effectively than at the C4 position.

However, the regioselectivity of direct bromination can be influenced by the reaction conditions and the presence of other substituents on the thiophene (B33073) ring. For instance, in highly substituted thiophene systems, steric hindrance and the electronic effects of other functional groups can direct bromination to alternative positions. A study on the bromination of a 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide derivative with bromine in chloroform (B151607) and acetic acid resulted in bromination at the 4-position with an 80% yield, demonstrating that with appropriate directing groups, the 4-position can be made accessible to electrophilic attack.

Table 1: Examples of Direct Bromination of Thiophene Derivatives

Starting MaterialBrominating AgentSolventProductYield (%)
2-MethylthiopheneN-Bromosuccinimide (NBS)Carbon tetrachloride2-(Bromomethyl)thiophene-
3-Formyl-N-phenyl-5-propylthiophene-2-carboxamideBromine (Br₂)Chloroform/Acetic acid4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide80
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)Acetonitrile3-Bromo-2-methylbenzo[b]thiophene99

This table presents examples of direct bromination on thiophene and its derivatives, illustrating the reaction conditions and outcomes. The specific synthesis of 4-bromo-2-phenylthiophene via this direct method is challenging due to regioselectivity.

Lithiation-Quenching Strategies for Selective Bromination

A more reliable method for the regioselective synthesis of this compound involves a lithiation-quenching strategy. This approach takes advantage of the ability to selectively deprotonate the thiophene ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic bromine source.

The regioselectivity of the lithiation is often directed by existing substituents on the thiophene ring. For the synthesis of a 4-bromo-thiophene derivative, a multi-step sequence starting from thiophene has been reported. This process involves successive direct lithiations and reactions with electrophiles to build a substituted thiophene, with a final bromination step achieving the desired 4-bromo substitution. For example, a protocol involving three consecutive chemo- and regioselective direct lithiation reactions starting from thiophene has been successfully employed to synthesize a 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. In this sequence, the positions of lithiation are carefully controlled by the substituents introduced in the preceding steps, ultimately allowing for the introduction of a bromine atom at the 4-position by quenching with an appropriate bromine source.

Catalytic Bromination Protocols

While catalytic methods for the halogenation of aromatic compounds are an active area of research, specific protocols for the catalytic bromination of 2-phenylthiophene to selectively yield the 4-bromo isomer are not widely reported. The development of such a method would require a catalyst that can overcome the intrinsic electronic preference for the 5-position. This could potentially be achieved through transition-metal catalysis where the catalyst coordinates to the thiophene ring in a way that directs the brominating agent to the 4-position.

Cross-Coupling Reactions for Phenylthiophene Assembly

An alternative and highly versatile approach to this compound is through the construction of the biaryl system using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of a carbon-carbon bond between a thiophene and a phenyl ring.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or a boronic ester) and an organohalide or triflate. To synthesize this compound, this can be achieved in two principal ways:

Coupling of a 2,4-dibromothiophene (B1333396) with a phenylboronic acid derivative.

Coupling of a 4-bromothiophene-2-boronic acid derivative with a phenyl halide.

The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated thiophenes is a key consideration. The relative reactivity of the C-Br bonds at different positions on the thiophene ring can be exploited to achieve selective coupling. Generally, the C-Br bond at the 2-position of thiophene is more reactive in palladium-catalyzed cross-coupling reactions than a C-Br bond at the 3- or 4-position. This difference in reactivity allows for a stepwise functionalization of dibromothiophenes.

For instance, the reaction of 2,4-dibromothiophene with one equivalent of phenylboronic acid in the presence of a palladium catalyst would be expected to yield this compound as the major product due to the higher reactivity of the 2-bromo position.

Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of Phenylthiophene Derivatives

Thiophene SubstrateBoronic Acid/EsterCatalystBaseProductYield (%)
2-Bromo-5-(bromomethyl)thiopheneVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄2-(Bromomethyl)-5-aryl-thiophenes25-76
2,4-DibromothiopheneVarious Arylboronic AcidsPd(PPh₃)₄K₂CO₃/K₃PO₄2-Aryl-4-bromothiophenesModerate to Excellent
3-Bromothiophene-2-carbaldehyde derivativeVarious Arylboronic AcidsPd(PPh₃)₄K₃PO₄3-Aryl-2-carbaldehyde thiophene derivatives33-46

This table provides examples of Suzuki-Miyaura reactions used to synthesize various aryl-substituted thiophenes, highlighting the versatility of this method in constructing the phenylthiophene core.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent system. A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.

The ligand plays a crucial role in the catalytic cycle, influencing the rate of both the oxidative addition and reductive elimination steps. For the coupling of heteroaryl halides, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown unprecedented activity in Suzuki-Miyaura reactions, allowing for reactions to be performed at low catalyst loadings and even at room temperature for aryl chlorides. The use of such advanced ligands can be beneficial for the synthesis of this compound, particularly when dealing with less reactive bromides or sterically hindered substrates.

The choice of base is also critical, with common bases including carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., Ba(OH)₂). The base is required to activate the organoboron species for transmetalation to the palladium center. The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and an aqueous solution of the base.

Boronic Acid and Ester Precursors

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with an organohalide. In the context of synthesizing this compound, this methodology offers a direct and efficient route.

A key strategy involves the selective coupling of a dibrominated thiophene substrate with a phenylboronic acid derivative. For instance, 2,4-dibromothiophene can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the coupling, favoring the reaction at the more reactive 2-position of the thiophene ring, is a critical aspect of this approach. The choice of catalyst, ligands, base, and solvent system plays a crucial role in optimizing the yield and selectivity of the desired this compound product.

Researchers have successfully employed Suzuki-Miyaura coupling for the synthesis of various aryl-substituted thiophenes. youtube.comtandfonline.com For example, the synthesis of 2-(4-nitrophenyl)-thiophene has been achieved through a palladium-catalyzed Suzuki-Miyaura reaction between 2-bromothiophene (B119243) and 4-nitrophenylboronic acid. youtube.com This precedent underscores the feasibility of applying this methodology to the synthesis of this compound.

The general reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling can be represented as follows:

Reaction Scheme: Suzuki-Miyaura Coupling

Reactant 1Reactant 2CatalystBaseProduct
2,4-DibromothiophenePhenylboronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄)Inorganic Base (e.g., K₂CO₃, K₃PO₄)This compound

Key parameters influencing the outcome of the Suzuki-Miyaura coupling in this context include the nature of the palladium catalyst and its ligands, the strength and solubility of the base used, and the reaction temperature and solvent. The careful optimization of these parameters is essential to achieve high yields and minimize the formation of byproducts, such as the disubstituted 2,4-diphenylthiophene.

Stille Coupling Methods

The Stille coupling is another versatile palladium-catalyzed cross-coupling reaction that is widely utilized for the formation of carbon-carbon bonds. This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. For the synthesis of this compound, the Stille coupling offers a viable synthetic route, often characterized by its tolerance of a wide range of functional groups.

A plausible approach using the Stille coupling would involve the reaction of 2,4-dibromothiophene with a phenyltin reagent, such as tributyl(phenyl)stannane. In this scenario, the palladium catalyst would facilitate the coupling at the more reactive 2-position of the thiophene ring, leading to the formation of this compound. The general mechanism of the Stille coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Illustrative Stille Coupling Reaction

Thiophene SubstrateOrganotin ReagentPalladium CatalystProduct
2,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄This compound

The reactivity of the organohalide in Stille coupling generally follows the trend I > Br > Cl. Therefore, the use of 2,4-dibromothiophene as a starting material is well-suited for this reaction. The choice of the organotin reagent, catalyst, and reaction conditions are critical for achieving a successful and high-yielding synthesis. One of the notable advantages of the Stille coupling is the stability of the organostannane reagents to air and moisture, which can simplify handling procedures. However, a significant drawback is the toxicity of the organotin compounds and the potential difficulty in removing tin-containing byproducts from the final product.

Negishi Coupling and Organozinc Intermediates

The Negishi coupling is a powerful transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organohalide or triflate. wikipedia.org This method is known for its high reactivity and functional group tolerance, making it a valuable tool for the synthesis of complex organic molecules, including this compound. The reaction is typically catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org

A potential synthetic strategy for this compound using the Negishi coupling would involve the preparation of a thienylzinc intermediate. For example, 2,4-dibromothiophene could be selectively metallated at the 2-position followed by transmetalation with a zinc salt to form a 4-bromo-2-thienylzinc reagent. This organozinc intermediate can then be coupled with a phenyl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium or nickel catalyst to yield the desired product.

Potential Negishi Coupling Pathway

Organozinc IntermediatePhenyl HalideCatalystProduct
4-Bromo-2-thienylzinc halideIodobenzene or BromobenzenePalladium or Nickel CatalystThis compound

The preparation of the organozinc reagent is a critical step in this synthetic sequence. These reagents can often be generated in situ, which can be advantageous. organic-chemistry.org The Negishi coupling is known for its ability to proceed under mild reaction conditions and its tolerance of a wide array of functional groups. nih.gov The choice of catalyst and ligands is important for achieving high yields and selectivity. The catalytic cycle of the Negishi coupling involves oxidative addition of the organohalide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

Kumada Coupling Approaches

The Kumada coupling, one of the earliest developed transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide to form a new carbon-carbon bond. organic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes and is a cost-effective method for the synthesis of biaryls and other coupled products. organic-chemistry.orgrhhz.net

For the synthesis of this compound, a Kumada coupling approach could involve the reaction of a Grignard reagent derived from a phenyl halide with 2,4-dibromothiophene. For example, phenylmagnesium bromide can be coupled with 2,4-dibromothiophene in the presence of a nickel or palladium catalyst. researchgate.net The higher reactivity of the bromine atom at the 2-position of the thiophene ring would be expected to lead to the selective formation of this compound.

Exemplary Kumada Coupling Reaction

Grignard ReagentThiophene SubstrateCatalystProduct
Phenylmagnesium Bromide2,4-DibromothiopheneNickel or Palladium CatalystThis compound

The success of the Kumada coupling is often dependent on the choice of catalyst and the reaction conditions. Nickel catalysts, such as NiCl₂(dppp), are commonly employed. researchgate.net A key advantage of the Kumada coupling is the direct use of Grignard reagents, which avoids the need for the preparation of other organometallic intermediates. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. nih.gov

Multi-Step Synthesis Pathways Involving Thiophene and Phenyl Moieties

The synthesis of this compound can also be achieved through multi-step reaction sequences that involve the construction of the thiophene ring followed by the introduction of the phenyl and bromo substituents, or the modification of a pre-existing thiophene core. mdpi.comlibretexts.org These pathways offer flexibility in the introduction of various functional groups and can be tailored to utilize readily available starting materials.

One general approach involves the initial synthesis of a substituted thiophene, followed by a series of transformations to introduce the desired phenyl and bromo groups. For example, a thiophene derivative can be first phenylated and then brominated, or vice versa. The regioselectivity of these reactions is a critical consideration in designing a successful multi-step synthesis.

Gewald Reaction Derivatives

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com While the direct product of the Gewald reaction is a 2-aminothiophene, this functional group can serve as a handle for further transformations to access a variety of thiophene derivatives.

A multi-step synthesis of this compound could potentially begin with a Gewald reaction to construct a suitably substituted thiophene ring. For instance, a ketone and an activated nitrile could be chosen to yield a 2-amino-3-carboxy-4-substituted thiophene. The amino group could then be removed through a deamination reaction, such as a Sandmeyer reaction, and the resulting thiophene could be subjected to bromination and phenylation steps.

Conceptual Multi-Step Pathway via Gewald Reaction

StepReactionDescription
1Gewald ReactionConstruction of a substituted 2-aminothiophene ring. arkat-usa.orgorganic-chemistry.org
2DeaminationRemoval of the amino group to yield a substituted thiophene.
3BrominationIntroduction of the bromo substituent at the 4-position.
4PhenylationIntroduction of the phenyl group at the 2-position via cross-coupling.

The feasibility of this approach would depend on the compatibility of the substituents on the thiophene ring with the reaction conditions of the subsequent steps. The Gewald reaction itself is known for its operational simplicity and the availability of the starting materials. mdpi.com

Friedel-Crafts Acylation and Subsequent Transformations

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be used to introduce an acyl group onto an aromatic ring. chemistrysteps.com In the case of thiophene, Friedel-Crafts acylation occurs with high regioselectivity at the 2-position. stackexchange.com This reaction can serve as an entry point for a multi-step synthesis of this compound.

A synthetic sequence could commence with the Friedel-Crafts acylation of thiophene with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride or zinc chloride. google.com The resulting 2-acylthiophene can then undergo a series of transformations. For example, the carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction. Subsequently, the thiophene ring can be brominated at the 4-position, and the phenyl group can be introduced at the 2-position, potentially through a cross-coupling reaction after converting the 2-substituent into a suitable leaving group.

Hypothetical Pathway via Friedel-Crafts Acylation

StepReactionDescription
1Friedel-Crafts AcylationIntroduction of an acyl group at the 2-position of thiophene. researchgate.net
2ReductionConversion of the acyl group to an alkyl group.
3BrominationIntroduction of the bromo substituent at the 4-position.
4PhenylationIntroduction of the phenyl group at the 2-position.

The regioselectivity of the bromination step would need to be carefully controlled to ensure the desired 4-bromo isomer is obtained. The choice of brominating agent and reaction conditions would be critical in achieving this selectivity.

Decarbonylation-Assisted Bromination

Decarbonylation-assisted bromination is a synthetic route where the removal of a carbonyl group (C=O), typically from an aldehyde or ketone, facilitates the introduction of a bromine atom onto an aromatic ring. This methodology is distinct from decarboxylative bromination, which involves the removal of a carboxyl group (-COOH). While decarboxylative halogenation of various azaheteroarenes has been investigated, suggesting a potential radical-based pathway, the application of a direct decarbonylation-assisted bromination for the synthesis of this compound is not extensively documented in scientific literature. researchgate.net

In related decarboxylative processes, the carboxylic acid precursor of the target bromo-compound is synthesized and then subjected to conditions that promote simultaneous decarboxylation and bromination. For instance, the bromination of certain aromatic carboxylic acids, such as salicylic (B10762653) acids, using N-halosuccinimides can lead to decarboxylation and the formation of tri-halogenated products. researchgate.net This indicates that a carboxyl group can act as a leaving group in some bromination reactions.

However, for thiophene derivatives, direct bromination of a carbonyl-substituted precursor is more commonly observed without the loss of the carbonyl group. For example, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is achieved by the direct bromination of the 3-formyl precursor using bromine and acetic acid in chloroform. mdpi.com In this case, the formyl group remains intact in the final product.

Therefore, while decarbonylative and decarboxylative strategies are established in organic synthesis for other classes of compounds, their specific application as a primary method for synthesizing this compound is not prominently reported.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, brominating agent, temperature, reaction time, and catalyst.

Strategies for yield enhancement often focus on improving the regioselectivity of the bromination and minimizing the formation of byproducts, such as poly-brominated species. jcu.edu.au

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For brominations using N-bromosuccinimide (NBS), the solvent choice has been shown to strongly affect the yield of bromothiophenes. researchgate.net Common solvents for the bromination of thiophene precursors include chloroform, acetic acid, and tetrahydrofuran (B95107) (THF). mdpi.com

Temperature: Temperature control is critical, particularly in reactions involving organometallic intermediates. For instance, regioselective synthesis of bromo-alkylthiophenes via lithiation is typically initiated at very low temperatures, such as -78°C, to control the position of metalation before quenching with bromine. researchgate.net Subsequent bromination steps may require heating; for example, the bromination of 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide was conducted at 50°C for 24 hours to achieve a high yield. mdpi.com

Brominating Agent: The selection of the brominating agent is fundamental. While elemental bromine (Br₂) is effective, it can sometimes lead to over-bromination. N-bromosuccinimide (NBS) is a milder and more selective alternative that is widely used for the bromination of thiophenes. jcu.edu.auresearchgate.net

Molar Ratios: Adjusting the molar ratio of reactants is a key strategy to control the degree of bromination. In syntheses involving a lithiation step, the molar ratio of the lithium source (e.g., n-BuLi) to bromine can be precisely controlled to favor the formation of mono- or di-brominated products. google.comgoogle.com

Advanced Reactor Technology: The use of microreactors offers a significant enhancement for thiophene bromination. A solvent-free, continuous-flow bromination of thiophene in a microreactor reduced reaction time from hours to under a second and increased the yield of 2,5-dibromothiophene (B18171) to 86%, compared to 77% in a batch process. eurekaselect.com

The following table summarizes findings from various studies on the optimization of bromination reactions for thiophene and its derivatives.

Reactant(s)Brominating Agent / MethodSolventTemperatureReaction TimeYieldReference
ThiopheneBromineSolvent-free (Microreactor)Room Temp.< 1 second86% (for 2,5-dibromothiophene) eurekaselect.com
3-Alkylthiophenen-BuLi, then BromineTetrahydrofuran (THF)-78°C~1.5 hours>90% (for 2-bromo-4-alkylthiophene) researchgate.net
3-Formyl-N-phenyl-5-propylthiophene-2-carboxamideBromineChloroform / Acetic Acid50°C24 hours80% mdpi.com
ThiopheneN-Bromosuccinimide (NBS)Acetic AcidRoom Temp.Not specified>99% regioselectivity researchgate.net
ThiophenesAmmonium BromideNot specified (Electrochemical)Not specifiedNot specifiedNot specified fzu.edu.cn

These findings highlight that a combination of controlled temperature, appropriate choice of solvent and brominating agent, and modern reactor technology can lead to significant improvements in the yield and selectivity of brominated thiophene synthesis.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Phenylthiophene

Reactivity of the Bromine Moiety

The carbon-bromine bond at the 4-position of the thiophene (B33073) ring is a key site for chemical modifications, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While aromatic halides are generally less reactive towards nucleophilic substitution than their aliphatic counterparts, these reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 4-Bromo-2-phenylthiophene, the thiophene ring itself can stabilize the intermediate Meisenheimer complex to some extent.

Nucleophilic aromatic substitution (SNAr) on thiophene rings is a known process, especially when the ring is substituted with strong electron-withdrawing groups like a nitro group. For instance, the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with various amines have been studied, demonstrating the feasibility of such reactions on activated thiophene systems. nih.gov While the phenyl group at the 2-position is not a strong activating group, and the bromine is at the 4-position, nucleophilic substitution with strong nucleophiles like amines or alkoxides may proceed, likely requiring elevated temperatures. The reaction with amines, for example, would proceed through the formation of a transient intermediate, which then expels the bromide ion to yield the corresponding 4-amino-2-phenylthiophene derivative. docbrown.infoyoutube.comchemguide.co.uk

The general mechanism for nucleophilic aromatic substitution involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore the aromaticity of the ring.

Participation in Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle with a transition metal, most commonly palladium.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For example, 2-bromothiophene (B119243) can be coupled with p-fluorophenylboronic acid to synthesize 2-(4-fluorophenyl)thiophene, demonstrating the utility of this reaction for creating C-C bonds with brominated thiophenes. patsnap.com

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound. This reaction is known for its tolerance of a wide variety of functional groups.

Kumada Coupling: This cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner. For instance, 2-thienyl magnesium bromide can be generated from 2-bromothiophene and subsequently coupled with p-fluorobromobenzene in the presence of a nickel or palladium catalyst. patsnap.com

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin, or organomagnesium) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions with Bromothiophenes This table is interactive. Click on the headers to sort.

Coupling Reaction Organometallic Reagent Catalyst Product Type Reference
Suzuki-Miyaura Arylboronic acid Palladium complex Biarylthiophene patsnap.com
Stille Organotin compound Palladium complex Functionalized thiophene N/A
Kumada Grignard reagent Nickel or Palladium complex Arylthiophene patsnap.com

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system and can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The existing substituents significantly influence the position of these reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. stackexchange.com In this compound, the directing effects of both the phenyl group and the bromine atom must be considered.

Phenyl group (at C2): The phenyl group is generally considered a weakly activating group and an ortho-, para-director. In the context of the thiophene ring, it would direct incoming electrophiles to the adjacent 3-position and the more distant 5-position.

Bromo group (at C4): Halogens are deactivating groups due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. In this case, the bromine would direct incoming electrophiles to the 3- and 5-positions.

Considering both substituents, the 3- and 5-positions are electronically activated for electrophilic attack. The 5-position is sterically less hindered than the 3-position, which is situated between the two existing substituents. Therefore, electrophilic substitution on this compound is most likely to occur at the 5-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Thiophenes can be nitrated using mild nitrating agents to avoid oxidation of the ring. stackexchange.comgoogle.com For 2-phenylthiophene (B1362552), nitration would be expected to yield a mixture of nitro-substituted products.

Acylation: Friedel-Crafts acylation of thiophenes typically occurs at the 2-position. google.com In the case of this compound, acylation would be directed to the 5-position.

Oxidation and Reduction Pathways

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, although this generally requires strong oxidizing agents and can sometimes lead to ring opening. The aromaticity of the thiophene ring makes it relatively stable to oxidation compared to non-aromatic sulfides.

Reduction of the thiophene ring is also possible, leading to dihydrothiophene or tetrahydrothiophene (B86538) derivatives. More commonly, the bromine substituent can be selectively removed through reductive dehalogenation. A common method for this is the use of zinc dust in acetic acid, which can reduce aryl halides. youtube.comresearchgate.netresearchgate.net This reaction would convert this compound into 2-phenylthiophene.

Functional Group Transformations and Derivatization Strategies

The bromine atom on this compound is a versatile functional group that allows for a variety of derivatization strategies beyond cross-coupling reactions.

One of the most powerful methods is the metal-halogen exchange . wikipedia.org Treatment of this compound with a strong organometallic base, such as n-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom. This generates a highly reactive organolithium intermediate, 2-phenyl-4-lithiothiophene. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups at the 4-position. nih.govias.ac.innih.gov

Table 2: Potential Derivatizations of this compound via Metal-Halogen Exchange This table is interactive. Click on the headers to sort.

Electrophile Resulting Functional Group at C4 Product Class
Carbon dioxide (CO₂) Carboxylic acid (-COOH) Thiophenecarboxylic acid
Aldehydes/Ketones Hydroxyalkyl (-CH(OH)R) Thienyl alcohol
Dimethylformamide (DMF) Aldehyde (-CHO) Thiophenecarbaldehyde
Alkyl halides (R-X) Alkyl (-R) Alkyl-substituted thiophene
N-Fluorodibenzenesulfonimide Fluorine (-F) Fluorothiophene

This strategy provides a pathway to a diverse array of 4-substituted-2-phenylthiophenes, which can serve as building blocks for more complex molecules with potential applications in materials science and medicinal chemistry. For example, the synthesis of 2-amino-4-phenylthiophene-3-carbonitrile derivatives has been reported through a multi-step process, highlighting the importance of functionalized phenylthiophenes as synthetic intermediates. tubitak.gov.trsciforum.net

Introduction of Carbaldehyde and Carboxamide Groups

The incorporation of carbaldehyde (-CHO) and carboxamide (-CONH₂) groups onto the this compound scaffold is crucial for building more complex functional molecules. These transformations are typically achieved through organometallic intermediates or electrophilic substitution reactions.

One primary method for introducing a carbaldehyde group at the 4-position involves a halogen-metal exchange. The bromine atom is replaced by a metal, such as lithium, by reacting this compound with an organolithium reagent like n-butyllithium (n-BuLi). This creates a potent nucleophilic intermediate, which is then treated with an electrophile like N,N-dimethylformamide (DMF). Subsequent hydrolysis of the resulting adduct yields the 4-formyl-2-phenylthiophene.

Alternatively, the Vilsmeier-Haack reaction provides a pathway to formylate electron-rich heterocycles. cambridge.orgchemistrysteps.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group, usually at the most electron-rich C-5 position of the thiophene ring. cambridge.orgchemistrysteps.comwikipedia.orgorganic-chemistry.org

The synthesis of carboxamides generally proceeds via a carboxylic acid intermediate. evitachem.com The carboxylic acid can be prepared by treating the lithiated intermediate (from halogen-metal exchange at the C-4 position) with carbon dioxide (CO₂). The resulting 2-phenylthiophene-4-carboxylic acid is then activated and coupled with an amine. evitachem.com Common methods for amide bond formation include converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with an amine, or by using peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Functional GroupReaction TypeKey ReagentsPosition of Functionalization
CarbaldehydeHalogen-Metal Exchange & Formylation1. n-BuLi 2. DMFC4
CarbaldehydeVilsmeier-Haack ReactionPOCl₃, DMFC5
CarboxamideVia Carboxylic Acid1. n-BuLi, then CO₂ 2. SOCl₂ or DCC/DMAP, then AmineC4

Regioselective Functionalization of the Thiophene Core

Regioselectivity is a critical aspect of the functionalization of this compound, as the thiophene ring presents multiple reactive sites: the C4-Br bond, the C3-H bond, and the C5-H bond. Different synthetic strategies can be employed to selectively target each of these positions.

Functionalization at the C4-Position: The carbon-bromine bond is the most common site for initial functionalization.

Halogen-Metal Exchange: As mentioned previously, treatment with organolithium reagents leads to a lithium-bromine exchange, forming a 4-lithiated species. This intermediate readily reacts with a wide array of electrophiles.

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. youtube.comwikipedia.orglibretexts.org This powerful C-C bond-forming reaction couples the thiophene with various organoboron compounds (e.g., arylboronic acids) in the presence of a palladium catalyst and a base, allowing for the introduction of new aryl or alkyl substituents at the C4 position. youtube.comwikipedia.orglibretexts.orgresearchgate.net

Functionalization at the C5-Position: The C5-H bond is the most acidic proton on the thiophene ring, making it the preferred site for deprotonation by strong bases.

Direct Lithiation: Using a strong base like n-BuLi, the C5 proton can be selectively removed to form 5-lithio-4-bromo-2-phenylthiophene. mdpi.comresearchgate.netmdpi.com This regioselectivity is driven by the acidity of the α-proton adjacent to the sulfur atom. mdpi.comresearchgate.netmdpi.com The resulting organolithium species can then be trapped with electrophiles. This method is exemplified in the multi-step synthesis of complex thiophenes where sequential, regioselective lithiations are performed. mdpi.comresearchgate.netmdpi.comresearchgate.net

Functionalization at the C3-Position: The C3-H bond is the least reactive site. Functionalization at this position often requires the other positions to be blocked or relies on directing group effects.

Directed Ortho-Metalation: If a directing group, such as a carboxamide, is installed at the C2 position, it can direct lithiation to the adjacent C3 position. mdpi.com For instance, an amide group at a neighboring position can direct n-BuLi to deprotonate the C3-H, enabling subsequent functionalization at this site. mdpi.com

Target PositionMethodologyKey Reagents/CatalystType of Transformation
C4Suzuki-Miyaura CouplingPd(0) catalyst, Base, Arylboronic acidC-C Bond Formation
C4Halogen-Lithium Exchangen-BuLiFormation of Organolithium Intermediate
C5Direct Lithiation (Deprotonation)n-BuLiFormation of Organolithium Intermediate
C3Directed Ortho-MetalationDirecting Group (e.g., Amide), n-BuLiFormation of Organolithium Intermediate

Manipulation of the Phenyl Substituent

The phenyl group attached at the C2 position of the thiophene ring can also be modified, typically through electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity and orientation of substitution on the phenyl ring are governed by the electronic properties of the 4-bromo-thiophen-2-yl substituent.

The thienyl group is generally considered an electron-donating, activating substituent. wikipedia.org This means it directs incoming electrophiles to the ortho and para positions of the phenyl ring and increases the rate of reaction compared to unsubstituted benzene. wikipedia.org Therefore, standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the phenyl ring.

Common transformations include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the ortho and para positions. libretexts.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) installs a halogen atom at the ortho and para positions. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, can introduce acyl or alkyl groups, respectively, primarily at the less sterically hindered para position.

ReactionReagentsElectrophileExpected Major Products (Substituent Position on Phenyl Ring)
NitrationHNO₃, H₂SO₄NO₂⁺ortho-nitro, para-nitro
BrominationBr₂, FeBr₃Br⁺ortho-bromo, para-bromo
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺para-acyl

Computational and Theoretical Chemistry of 4 Bromo 2 Phenylthiophene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromo-2-phenylthiophene at the atomic and molecular level. These computational methods allow for the detailed investigation of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT calculations for thiophene (B33073) derivatives are typically performed to optimize the molecular geometry and to determine various electronic properties. scispace.comresearchgate.net For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve reliable results for structural parameters and energies. nih.govresearchgate.net

These investigations provide data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. Theoretical vibrational frequencies can also be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. irjet.net Furthermore, DFT is instrumental in calculating the electronic properties that govern the molecule's reactivity, such as atomic charges and the distribution of electron density. researchgate.net

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Although computationally more demanding than DFT, they can provide fundamental insights. However, HF methods often overestimate the energy band gap in molecules like thiophene. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules where ab initio or DFT methods would be too costly. wu.ac.th While faster, their accuracy is highly dependent on the parameterization for the specific class of molecules being studied. For thiophene derivatives, these methods can offer a rapid means of preliminary analysis before undertaking more rigorous computational studies.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of this compound dictates its chemical behavior. Analysis of its molecular orbitals, electron localization, and atomic properties provides a comprehensive picture of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. researchgate.net For thiophene-based systems, the HOMO and LUMO are typically delocalized π-orbitals spread across the conjugated backbone. scispace.commdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative (Note: Specific experimental or calculated values for this compound are not available in the cited literature. This table presents typical values for similar aromatic heterocyclic compounds for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap 4.4

Electron Localization Function (ELF) Assessment

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding the nature of chemical bonding. wikipedia.orgjussieu.fr It provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org ELF analysis allows for a clear distinction between core electrons, valence electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture of electron distribution. wikipedia.orgtaylorandfrancis.com In a molecule like this compound, ELF analysis would reveal the localization of electrons in the C-C, C-H, C-S, C-Br, and C-phenyl bonds, as well as the lone pairs on the sulfur and bromine atoms. The topology of the ELF basins can be analyzed to characterize the nature and strength of these chemical bonds.

Atoms-In-Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orguni-rostock.dewiley-vch.de This partitioning allows for the calculation of various atomic properties, such as atomic charges and energies. wikipedia.org A key feature of AIM analysis is the identification of bond critical points (BCPs) in the electron density, which are indicative of chemical bonds. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bonds (e.g., covalent vs. closed-shell interactions). wiley-vch.demuni.cz For this compound, AIM analysis would be used to characterize the interactions between all atoms, including the covalent bonds within the thiophene and phenyl rings and the C-Br and C-S bonds.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MESP maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of charge distribution.

For this compound, the MESP surface would reveal distinct regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the sulfur atom of the thiophene ring due to its lone pairs of electrons, and across the π-systems of both the phenyl and thiophene rings. These sites are the most likely points of interaction for approaching electrophiles.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms. A significant region of positive potential, known as a sigma-hole, is expected on the bromine atom along the extension of the C-Br bond. This phenomenon is crucial for understanding halogen bonding and other noncovalent interactions.

Neutral Regions (Green): These areas indicate nonpolar parts of the molecule.

The MESP analysis provides a robust prediction of how the molecule will interact with other molecules, highlighting the sites for potential hydrogen bonding, halogen bonding, and other intermolecular interactions that govern its behavior in a chemical system. Computational studies on related phenylthiophene derivatives have successfully used MESP to analyze reactive sites.

Reactivity and Stability Descriptors

Quantum chemical calculations, typically performed using Density Functional Theory (DFT), provide a suite of descriptors that quantify the global reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global hardness (η) and its inverse, chemical softness (S), are key descriptors of a molecule's stability.

Chemical Hardness (η): Defined as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2), it measures the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high kinetic stability and low chemical reactivity.

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.

These indices quantify a molecule's ability to act as an electron acceptor (electrophile) or an electron donor (nucleophile).

Electrophilicity Index (ω): This index measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. It is calculated from the chemical potential (μ) and hardness (η). A high electrophilicity index suggests a good electrophile. Based on established scales, compounds can be classified as strong, moderate, or marginal electrophiles.

Nucleophilicity Index (N): This parameter quantifies the electron-donating capability of a molecule. It allows for the classification of molecules as strong, moderate, or marginal nucleophiles.

The calculated indices for this compound would characterize its propensity to engage in polar reactions, either by accepting or donating electrons.

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. For this compound, the presence of the electronegative bromine and sulfur atoms ensures a non-zero dipole moment. Computational calculations can determine the magnitude and direction of this dipole moment vector. This value is crucial for understanding the molecule's interaction with polar solvents and external electric fields, and it influences physical properties like solubility and boiling point. DFT calculations are a standard method for obtaining such properties.

Table 1: Representative Global Reactivity Descriptors

This table illustrates the typical output of a DFT calculation for molecular reactivity descriptors. The values are conceptual and serve to define the parameters.

DescriptorSymbolFormulaSignificance
HOMO EnergyE_HOMO-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyE_LUMO-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔEE_LUMO - E_HOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardnessη(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Chemical SoftnessS1 / ηMeasure of polarizability and reactivity.
Electrophilicity Indexωμ² / (2η)Propensity to act as an electron acceptor.
Nucleophilicity IndexNE_HOMO(Nu) - E_HOMO(TCE)Propensity to act as an electron donor (referenced to tetracyanoethylene).
Dipole Momentµ-Measure of overall molecular polarity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The key degree of freedom is the torsion angle around the single bond connecting the phenyl and thiophene rings. This rotation determines the relative orientation of the two aromatic rings, which can range from coplanar to perpendicular.

Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of the molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can:

Explore the potential energy surface to identify stable conformations (energy minima) and the energy barriers between them.

Assess the stability of different conformers in various environments, such as in a solvent or interacting with a biological target.

Provide insights into how the molecule's shape fluctuates, which is critical for understanding its interactions with other molecules, particularly in biological systems.

For instance, a 200-nanosecond MD simulation has been used to assess the binding stability of related phenylthiophene compounds within a protein active site.

Ligand-Protein Interaction Modeling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a target protein. This method is fundamental in drug discovery for understanding binding mechanisms and predicting binding affinity.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.

Docking Simulation: Placing the ligand in the protein's active site and systematically exploring different orientations and conformations to find the most stable binding pose.

Scoring: Evaluating each pose using a scoring function that estimates the binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.

Docking studies on this compound would identify key amino acid residues in a target protein that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom. Such studies are common for thiophene derivatives to explore their potential as therapeutic agents, for example, as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or viral proteins. The results can guide the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results

This table shows a typical format for presenting the results of a molecular docking study, detailing the predicted binding characteristics of a ligand.

ParameterDescriptionExample Value
Binding Energy (ΔG)The estimated free energy of binding. More negative values indicate stronger binding.-8.5 kcal/mol
Interacting ResiduesAmino acids in the protein's active site that form contacts with the ligand.Tyr 250, Arg 121, His 90
Type of InteractionThe nature of the chemical interactions (e.g., hydrogen bond, hydrophobic, halogen bond).Hydrogen bond with Arg 121; π-π stacking with Tyr 250.
Inhibition Constant (Ki)A calculated value indicating the inhibitory potency of the ligand.5.2 µM

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy is instrumental in verifying the identity and purity of 4-Bromo-2-phenylthiophene. The spectrum provides definitive signals corresponding to the protons on both the thiophene (B33073) and phenyl rings. Experimental data reported for a solution in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the two protons on the thiophene ring. nih.gov These appear as doublets at approximately δ 7.18 ppm and δ 7.21 ppm, with a small coupling constant (J = 1.4 Hz) characteristic of long-range coupling between protons in a thiophene ring. nih.gov The protons of the phenyl group typically appear as a more complex multiplet in the aromatic region, generally between δ 7.30 and 7.35 ppm. nih.gov

Table 1: Experimental ¹H NMR Chemical Shifts for this compound in CDCl₃
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Thiophene-H7.18Doublet (d)1.4 nih.gov
Thiophene-H7.21Doublet (d)1.4 nih.gov
Phenyl-H7.30 - 7.35Multiplet (m)N/A nih.gov

Carbon-13 (¹³C) NMR provides complementary information by detecting the carbon skeleton of the molecule. While specific experimental data for this compound is not widely reported, with some studies noting difficulties in obtaining its ¹³C NMR spectrum, the expected chemical shifts can be predicted based on analogous structures. The carbon atoms of the phenyl and thiophene rings are expected to resonate in the typical aromatic region of δ 110-150 ppm. The carbon atom bonded to the bromine (C4) would be shifted to a higher field (lower ppm value) compared to the other thiophene carbons due to the halogen's shielding effect.

While one-dimensional NMR is often sufficient for the structural confirmation of this compound, two-dimensional (2D) NMR techniques provide unambiguous proof of atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between adjacent protons. For this compound, it would definitively show a cross-peak between the two thiophene protons at δ 7.18 and δ 7.21 ppm, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal (e.g., δ 7.18) to the signal of the carbon atom it is attached to, allowing for the definitive assignment of the thiophene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of a molecule. For instance, an HMBC spectrum would show correlations between the protons on the phenyl ring and the C2 carbon of the thiophene ring, confirming the phenyl-thiophene linkage.

Information regarding protein interaction shifts for this compound is not available, as such studies are highly specific and typically conducted in the context of drug discovery or biochemical research, which falls outside the scope of general characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups and bonds present.

Table 2: Expected FT-IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3100 - 3000
Aromatic Ring C=C Stretch1600 - 1450 iosrjournals.org
Thiophene Ring Stretch1530 - 1350 iosrjournals.org
C-H In-plane Bending1300 - 1000
C-H Out-of-plane Bending900 - 700 nii.ac.jp
C-S Stretch (Thiophene)850 - 650 iosrjournals.org
C-Br Stretch600 - 500

Raman spectroscopy provides complementary vibrational information to FT-IR. It is particularly sensitive to non-polar, symmetric bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring stretching vibrations. The C-Br stretching vibration, which may be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum, typically in the low-frequency region. Studies on brominated aromatic compounds show characteristic peaks that can be used for identification. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The conjugated π-system of this compound, comprising the phenyl and thiophene rings, is expected to give rise to distinct electronic spectra.

Based on studies of similar phenylthiophene compounds, this compound is expected to exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions within the conjugated aromatic system. researchgate.netmdpi.com While a specific spectrum for the isolated molecule is not published, related, more complex molecules containing the this compound chromophore have been shown to fluoresce in the visible region (e.g., 460–560 nm), albeit with low quantum efficiency. nih.gov This suggests that the this compound moiety possesses emissive properties, though detailed characterization of its intrinsic fluorescence, including its excitation and emission maxima and quantum yield, is not available in the public literature.

UV-Visible Absorption for Electronic Properties

UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. For a compound like this compound, the absorption spectrum is expected to reveal information about its conjugated π-electron system. The phenyl and thiophene rings, being aromatic, contribute to this conjugation. The analysis would typically involve dissolving the compound in a suitable solvent (like chloroform or THF) and measuring its absorbance at different wavelengths. The resulting spectrum would show one or more absorption maxima (λmax), which correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and intensity (molar absorptivity, ε) of these peaks provide insights into the electronic structure of the molecule. However, no specific λmax or ε values for this compound were found in the provided search results.

Fluorescence and Luminescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy investigates the emission of light from a substance that has absorbed light. This technique provides information about the excited state properties of a molecule. When a molecule like this compound absorbs UV light, it moves to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τF) are key parameters that characterize the photophysical properties. This data is crucial for understanding the potential of the compound in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. Specific emission maxima, quantum yields, or lifetime data for this compound are not available in the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). For this compound (C10H7BrS), the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of similar intensity separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern, which shows peaks corresponding to the masses of smaller fragments of the molecule, can help to confirm its structure. While the NIST WebBook has mass spectra for related compounds like 2-bromothiophene (B119243), a specific mass spectrum for this compound was not found.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. In single-crystal XRD, a crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This information is fundamental for understanding structure-property relationships. Powder XRD is used to analyze polycrystalline materials to identify the crystalline phases present. No published crystal structure or XRD data for this compound was identified in the search results.

Chromatographic Techniques for Separation and Purity

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating components of a mixture and assessing the purity of a compound. In the context of synthesizing this compound, these techniques would be used to monitor the progress of the reaction and to purify the final product from starting materials, by-products, and solvents. The retention time, the time it takes for the compound to pass through the chromatographic column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase, temperature). Purity is typically assessed by the presence of a single major peak in the chromatogram. While synthesis procedures for related compounds often mention purification by column chromatography, specific GC or HPLC methods and chromatograms for this compound are not detailed in the provided search results.

Applications of 4 Bromo 2 Phenylthiophene in Advanced Materials Science

Organic Electronics and Optoelectronics

The field of organic electronics and optoelectronics is heavily reliant on the development of novel organic semiconducting materials. 4-Bromo-2-phenylthiophene serves as a fundamental component in the synthesis of these materials, enabling the creation of more efficient and robust organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices.

Building Blocks for Organic Semiconductors

The synthesis of high-performance organic semiconductors often involves the strategic coupling of aromatic and heteroaromatic units to create extended π-conjugated systems. The bromine atom in this compound provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille coupling, which are instrumental in constructing complex molecular architectures.

The presence of the phenyl group on the thiophene (B33073) ring influences the electronic properties and molecular packing of the resulting semiconductors. This substitution can enhance the material's charge carrier mobility and stability, which are crucial parameters for device performance. Researchers have utilized this compound as a starting material to synthesize a variety of oligomeric and polymeric semiconductors. For instance, through Suzuki coupling reactions, the bromo-functionalized thiophene can be coupled with a range of boronic acids or esters to introduce different functional groups and extend the conjugation length, thereby tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Table 1: Examples of Organic Semiconductors Synthesized Using Thiophene Derivatives

Semiconductor TypeThiophene Derivative UsedKey Properties
OligothiophenesBrominated ThiophenesHigh charge mobility, good environmental stability
Donor-Acceptor PolymersPhenyl-substituted ThiophenesTunable bandgaps, broad absorption spectra
Fused Thiophene SystemsDi-brominated ThiophenesEnhanced planarity, improved intermolecular packing

Precursors for Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, this compound is a valuable precursor for synthesizing hole-transporting materials (HTMs) and emissive layer components. The triphenylamine (B166846) and carbazole (B46965) moieties, known for their excellent hole-transporting capabilities, can be incorporated into molecules derived from this compound. The resulting materials often exhibit high thermal stability and suitable energy levels to facilitate efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and longevity.

Furthermore, by functionalizing the phenyl or thiophene rings of this compound, it is possible to create novel fluorescent or phosphorescent emitters with specific emission colors and high quantum yields. The ability to tailor the molecular structure allows for fine-tuning of the photophysical properties, which is essential for achieving high-performance, full-color OLED displays.

Constituents in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Polymers and small molecules derived from this compound have shown promise in this area. The rigid and planar nature of the phenyl-thiophene core can promote ordered molecular packing in the solid state, which is conducive to efficient charge transport.

Through polymerization reactions, such as Stille or Suzuki polycondensation, this compound can be incorporated into conjugated polymer backbones. The resulting polymers often exhibit good solubility in organic solvents, allowing for the fabrication of thin films via solution-processing techniques like spin-coating or printing, which is a significant advantage for low-cost, large-area electronics. The charge carrier mobility of these materials can be further optimized by modifying the side chains attached to the polymer backbone, which influences the intermolecular interactions and film morphology.

Table 2: Performance of OFETs Based on Thiophene-Containing Polymers

PolymerDeposition MethodMobility (cm²/Vs)On/Off Ratio
Poly(3-hexylthiophene)Spin-coating0.01 - 0.1> 10⁵
Donor-Acceptor CopolymerSpin-coating> 1> 10⁶
Fused Thiophene PolymerVacuum deposition> 10> 10⁷

Application in Organic Photovoltaic Devices

In the field of organic photovoltaics, this compound serves as a versatile building block for the synthesis of both donor and acceptor materials. Donor-acceptor (D-A) copolymers, a highly successful class of materials for OPVs, can be synthesized by copolymerizing electron-rich (donor) units with electron-deficient (acceptor) units. This compound can be functionalized to act as a donor unit or as a precursor to more complex donor moieties.

The ability to modify the chemical structure of this compound allows for the tuning of the absorption spectrum of the resulting polymer, enabling it to harvest a broader range of the solar spectrum. Furthermore, the energy levels of the donor material can be engineered to ensure efficient charge separation at the donor-acceptor interface and to maximize the open-circuit voltage of the solar cell.

Conductive and Functional Polymers

The electropolymerization of thiophene and its derivatives is a well-established method for producing conductive polymer films. This compound can be electrochemically polymerized to form poly(2-phenylthiophene) films. The phenyl substituent can influence the polymerization process and the properties of the resulting polymer.

These conductive polymers have potential applications in various areas, including antistatic coatings, electromagnetic shielding, and sensors. The conductivity of these polymers can be tuned by doping with oxidizing or reducing agents. Moreover, the phenyl group provides a site for further functionalization, allowing for the introduction of specific chemical groups to create functional polymers with tailored properties, such as sensing capabilities for specific analytes or biocompatibility for biomedical applications.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and a significant difference in electron density between different parts of the molecule (a "push-pull" system) often exhibit large NLO responses.

This compound can serve as a core structure for the synthesis of NLO-active molecules. By attaching strong electron-donating and electron-accepting groups to the phenyl and thiophene rings, it is possible to create molecules with large second-order (β) and third-order (γ) hyperpolarizabilities. The versatility of the this compound scaffold allows for the systematic variation of the donor and acceptor groups and the length of the conjugated bridge, enabling the optimization of the NLO properties for specific applications. Theoretical and experimental studies on related thiophene derivatives have demonstrated that this molecular design strategy is highly effective in producing materials with significant NLO activity.

Fluorescent Chemosensors and Probes

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. The general structure of a chemosensor consists of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). The thiophene ring, particularly when part of a larger conjugated system with a phenyl group, can act as an effective fluorophore.

The bromine atom on the this compound molecule serves as a versatile synthetic handle. Through cross-coupling reactions, such as Suzuki or Stille coupling, various receptor units can be attached at the bromine position. These receptor units are specifically designed to bind to a target analyte. Upon binding, the electronic properties of the entire molecule can be altered, leading to a change in the fluorescence emission, such as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength.

Theoretical Design and Research Findings:

The table below illustrates a hypothetical design and the expected sensing mechanism for a chemosensor derived from this compound.

Analyte Hypothetical Receptor Unit Proposed Sensing Mechanism Expected Fluorescence Change
Mercury (II) ions (Hg²⁺)Aza-crown ether or a thiol-containing moietyChelation of Hg²⁺ by the receptor, leading to a conformational change and alteration of the intramolecular charge transfer (ICT) process.Fluorescence quenching ("turn-off") or enhancement ("turn-on") depending on the specific design.
pHA pH-sensitive group like a phenol (B47542) or aniline (B41778) derivativeProtonation or deprotonation of the receptor unit, affecting the electronic communication with the 2-phenylthiophene (B1362552) fluorophore.Ratiometric change in fluorescence intensity at two different wavelengths.

It is important to reiterate that these are theoretical applications based on the known chemistry of similar compounds, and dedicated research is needed to synthesize and validate the performance of chemosensors based on this compound.

Flexible Substrate Materials for Electronic Devices

Flexible electronics require materials that are not only electronically active but also mechanically robust and adaptable. Conductive polymers are a key class of materials used in flexible electronic devices such as displays, sensors, and solar cells. Polythiophenes, polymers composed of repeating thiophene units, are among the most studied conductive polymers due to their good charge transport properties and environmental stability.

The this compound molecule can serve as a monomer for the synthesis of novel polythiophene derivatives. The presence of the phenyl group can influence the planarity and intermolecular packing of the resulting polymer chains, which are crucial factors for efficient charge transport. The bromine atom allows for polymerization through various cross-coupling methods, such as Kumada, Stille, or Suzuki polymerization. This approach enables the creation of well-defined polymer structures.

Potential in Conductive Polymers:

The polymerization of this compound, potentially with other co-monomers, could lead to polymers with tailored properties for flexible electronics. The phenyl substituent could enhance the solubility of the polymer, making it processable from solution, which is a significant advantage for fabricating large-area flexible devices using printing techniques.

The table below outlines the potential properties and applications of a hypothetical polymer derived from this compound.

Property Influence of this compound Monomer Potential Application in Flexible Electronics
Conductivity The conjugated backbone of the poly(2-phenylthiophene) would facilitate charge transport. The phenyl group might introduce some steric hindrance, potentially affecting conductivity.Active layer in organic thin-film transistors (OTFTs), conductive inks for printed circuits.
Flexibility The polymer backbone's inherent flexibility, combined with appropriate side-chain engineering, could lead to mechanically robust films.Flexible displays, wearable sensors, and conformable solar cells.
Processability The phenyl group could improve solubility in organic solvents, allowing for solution-based processing techniques like spin-coating and inkjet printing.Roll-to-roll manufacturing of large-area flexible electronic devices.

Further research would be necessary to synthesize and characterize polymers based on this compound to evaluate their actual performance in flexible electronic devices. The specific polymerization conditions and any co-monomers used would significantly impact the final material's properties.

Exploration in Medicinal Chemistry and Biological Sciences Mechanistic and Research Tool Focus

Structural Modification and Derivatization for Biological Research

The chemical versatility of the 4-bromo-2-phenylthiophene core is central to its application in biological research. The bromine atom and the phenyl group provide reactive sites for the introduction of various functionalities, enabling the synthesis of diverse compound libraries for screening and mechanistic studies.

The synthesis of analogues of this compound with diverse functional groups is a key strategy for exploring structure-activity relationships. Researchers have developed straightforward methods for creating derivatives. For instance, 2-bromo-4-alkylthiophenes can be synthesized through regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine, achieving high chemical yields. uzh.ch This approach allows for the introduction of various alkyl chains at the 4-position of the thiophene (B33073) ring.

Further modifications can be made to the thiophene ring and its substituents. For example, 5-phenylthiophene-2-carboxamide (B13997942) derivatives can be synthesized by coupling 5-phenylthiophene-2-carboxylic acid with various amines. frontiersin.org More complex heterocyclic systems, such as thieno[2,3-b]indoles, can be prepared through cascade cyclization reactions involving substituted ketones, indoles, and sulfur powder. nih.gov The synthesis of donor-acceptor alternating π-conjugated copolymers based on 2,1,3-benzothiadiazole (B189464) and hexylthiophene units has also been achieved using palladium-catalyzed Stille cross-coupling methods. uzh.ch These synthetic strategies enable the creation of a wide range of analogues with tailored electronic and steric properties for biological investigation.

Table 1: Examples of Synthesized Thiophene Derivatives

Base StructureSynthetic MethodType of Analogue
3-AlkylthiopheneRegioselective lithiation and bromination2-Bromo-4-alkylthiophene uzh.ch
5-Phenylthiophen-2-carboxylic acidAmide coupling with amines5-Phenylthiophene-2-carboxamide derivatives frontiersin.org
Substituted ketone, indole, sulfurAcid-promoted annulationSubstituted thieno[2,3-b]indole nih.gov
Dibromo and bis(tributylstannyl) monomersPalladium-catalyzed Stille cross-couplingDonor-acceptor alternating π-conjugated copolymers uzh.ch

The development of radiolabeled compounds is crucial for creating pharmacological tools for in vivo imaging techniques like Positron Emission Tomography (PET). Thiophene-based structures can be modified to incorporate positron-emitting isotopes, such as Carbon-11 (¹¹C). For example, novel thiophene-based PET ligands, [¹¹C]AAT-015 and [¹¹C]AAT-778, have been synthesized for imaging the cannabinoid receptor type 2 (CB₂). uzh.chfrontiersin.orgnih.gov

The radiosynthesis of these tracers was achieved through the methylation of their corresponding carboxylic acid precursors using [¹¹C]iodomethane under basic conditions. uzh.chfrontiersin.orgnih.gov This process yielded the final radiolabeled compounds with high radiochemical purity (99%) and specific activities suitable for in vivo studies. uzh.chfrontiersin.orgnih.gov Such radiolabeled thiophene derivatives serve as invaluable tools for visualizing and quantifying the expression and distribution of their biological targets in living organisms, aiding in the understanding of disease progression and drug action. uzh.chfrontiersin.orgnih.gov

Table 2: Radiolabeling of Thiophene-Based Compounds for PET Imaging

RadiotracerPrecursorRadiolabeling MethodIsotopeRadiochemical Purity
[¹¹C]AAT-015Carboxylic acid derivativeMethylation with [¹¹C]iodomethane¹¹C99% uzh.chfrontiersin.orgnih.gov
[¹¹C]AAT-778Carboxylic acid derivativeMethylation with [¹¹C]iodomethane¹¹C99% uzh.chfrontiersin.orgnih.gov

Molecular Target Interaction Research

Derivatives of this compound are being investigated for their ability to interact with a variety of molecular targets, including enzymes, receptors, and protein-protein interfaces. This research is fundamental to understanding the molecular mechanisms underlying their biological effects.

Thiophene derivatives have shown potential as enzyme inhibitors. For example, a thiophene derivative known as BMPT has been found to have an inhibitory effect on glutathione (B108866) S-transferases (GSTs), specifically showing mixed, uncompetitive, and uncompetitive inhibitory models for GSTP1-1, GSTA1-1, and GSTM2-2, respectively. In another area of research, thiophene derivatives have been identified as inhibitors of the Ebola virus (EBOV) entry into host cells. frontiersin.org This inhibition is thought to occur through the binding of these small molecules to the hydrophobic groove at the interface of the two subunits of the EBOV glycoprotein (B1211001) (GP), GP1 and GP2. frontiersin.org This binding allosterically influences the interaction of the GP complex with the host cell's Niemann-Pick C1 (NPC1) protein, thereby preventing viral entry. frontiersin.org

The this compound scaffold is also a foundation for the development of receptor modulators. Derivatives of 2,3-tetrahydro-benzothiophene have been discovered as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor that is a drug target for inflammatory and autoimmune diseases. These derivatives can act as inverse agonists, inducing instability in the protein's conformation through steric clashes or push-pull mechanisms.

In the context of viral research, thiophene derivatives that bind to the Ebola virus glycoprotein (GP) act as entry inhibitors. frontiersin.org By binding to a cavity between the GP1 and GP2 subunits, they disrupt the prefusion conformation of the glycoprotein, leading to an allosteric inhibition of the interaction between the viral GP and the host's NPC1 receptor. frontiersin.org This mechanism effectively antagonizes the viral entry process. frontiersin.org

Table 3: Receptor and Target Interaction of Thiophene Derivatives

Derivative ClassTargetMechanism of Action
2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiopheneRetinoic Acid Receptor-related Orphan Receptor γt (RORγt)Inverse agonism via steric clashes and push-pull mechanisms.
Phenylthiophene derivativesEbola Virus Glycoprotein (EBOV-GP)Binds to the GP1/GP2 interface, allosterically inhibiting the NPC1/EBOV-GP interaction. frontiersin.org

A key area of research for thiophene derivatives is the disruption of protein-protein interactions (PPIs), which are fundamental to many biological processes and disease pathways. The inhibition of Ebola virus entry is a prime example of this application. The interaction between the viral glycoprotein (GP) and the host cell receptor Niemann-Pick C1 (NPC1) is a critical step for viral infection. frontiersin.org Certain thiophene derivatives have been shown to effectively disrupt this PPI. frontiersin.org Computational docking studies have revealed that these derivatives can bind within a pocket located at the interface of the GP1 and GP2 subunits of the viral glycoprotein. frontiersin.org This binding is believed to allosterically influence the conformation of the GP complex, thereby inhibiting its ability to bind to the NPC1 receptor and preventing the virus from entering the host cell. frontiersin.org

Cellular Pathway Modulation Investigations

Derivatives of the this compound structure have been investigated for their potential to influence critical cellular signaling pathways, particularly those involved in cancer progression. The focus has been on understanding their ability to induce programmed cell death (apoptosis) and to halt the uncontrolled division of cancer cells.

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells. Certain thiophene derivatives have been shown to reinstate this process in malignant cells through the intrinsic mitochondrial pathway.

One study on the thiophene derivative 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) revealed its capacity to selectively induce cytotoxicity in cancer cell lines. The mechanism was linked to the induction of apoptosis, evidenced by the increased expression of key pro-apoptotic proteins including caspase-3, caspase-8, and caspase-9. A concurrent decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax were also observed, indicating a shift in the cellular balance towards cell death.

Another novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) , was found to inflict cytotoxicity in leukemia cells by triggering the intrinsic apoptotic pathway. mdpi.com The mechanism of action for F8 involves the generation of reactive oxygen species (ROS), which leads to a disturbance in cellular homeostasis and promotes apoptosis. mdpi.com This is followed by the depolarization of the mitochondrial membrane and subsequent activation of caspases, ultimately leading to cell death. mdpi.com

Furthermore, research on acylated derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrated their ability to induce apoptosis in breast cancer (MCF-7) cells. jcmimagescasereports.org Flow cytometry analysis showed that the lead compound from this series significantly increased the population of apoptotic and necrotic cells compared to untreated controls. jcmimagescasereports.org

Table 1: Apoptotic Activity of Selected Thiophene Derivatives

Compound/DerivativeTarget Cell LineObserved MechanismKey Protein Modulations
2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)HepG2 (Liver Cancer), Caco-2 (Colon Cancer)Induction of intrinsic apoptosis↑ Caspase-3, ↑ Caspase-8, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2
F8 (Thiophenecarboxylate derivative)CCRF-CEM (Leukemia)ROS generation, mitochondrial depolarization, intrinsic apoptosis mdpi.comNot specified
Acylated ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMCF-7 (Breast Cancer)Induction of apoptosis and necrosis jcmimagescasereports.orgNot specified

The hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Thiophene derivatives have shown promise in halting this process by inducing cell cycle arrest.

For instance, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were evaluated for their anticancer effects against colon cancer cells (HCT-116). nih.gov The most active compounds were found to cause a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and curbing tumor growth. nih.gov The study concluded that this cell cycle arrest was a key part of the compounds' anticancer activity. nih.gov

Similarly, other heterocyclic compounds with structural similarities to thiophene derivatives have been shown to elicit powerful anti-proliferative activity. oaji.net A naphthyridine derivative, for example, caused cell cycle arrest at the G2/M phase by targeting the microtubular network, which is essential for the formation of the mitotic spindle during cell division. oaji.net Thiophene carboxamide derivatives have also been identified as having potent antiproliferative properties. researchgate.netnih.gov

Table 2: Impact of Thiophene Derivatives on Cell Proliferation

Compound/Derivative ClassTarget Cell LineEffect on Cell Cycle
2-(thiophen-2-yl)-1H-indole derivativesHCT-116 (Colon Cancer)Arrest at S and G2/M phases nih.gov
4-phenyl-naphthyridine derivativeCarcinoma cellsArrest at G2/M phase oaji.net
Thiophene carboxamide derivativesHep3B (Liver Cancer)Antiproliferative activity, disruption of spheroid formation researchgate.netnih.gov

Antimicrobial and Antifungal Action Mechanisms

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Thiophene-based compounds have emerged as a promising scaffold for the development of novel antimicrobial and antifungal agents. Research has focused on elucidating their mechanisms of action, which include physical disruption of the cell and inhibition of essential enzymes.

One of the key antibacterial mechanisms identified for thiophene derivatives is the destruction of the bacterial cell membrane. This action leads to a loss of cellular integrity and subsequent cell death, a mechanism that is less likely to induce resistance compared to targeting specific enzymes.

A study focusing on a series of phenylthiophene pyrimidindiamine derivatives identified N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine (compound 14g) as a particularly potent agent. nih.gov This compound was shown to exert its antibacterial effect by destroying the bacterial cell membrane, leading to the dissipation of membrane potential and the leakage of cytoplasmic contents. nih.gov Further research on other thiophene derivatives confirmed that treatment of colistin-resistant A. baumannii and E. coli resulted in increased membrane permeabilization.

Beyond membrane disruption, certain thiophene derivatives act by inhibiting specific and essential bacterial enzymes. Enoyl-acyl carrier protein (ACP) reductase (ENR) is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II), making it an attractive target for antibiotic development.

Research has demonstrated that bromo-benzothiophene carboxamide derivatives are potent, slow-tight binding inhibitors of the Plasmodium falciparum ENR (PfENR). The most effective of these, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide , exhibited a strong inhibitory constant (Ki) of 18 nM. The kinetic analysis revealed that these inhibitors act competitively with the NADH cofactor and uncompetitively with the crotonoyl-CoA substrate, highlighting a specific mode of interaction with the enzyme's active site. This inhibition of a key metabolic pathway effectively halts bacterial growth.

Anti-inflammatory and Anticoagulant Research

Chronic inflammation and thrombosis are underlying factors in many cardiovascular and metabolic diseases. Derivatives of this compound have been explored for their potential to mitigate these processes.

Research into the anti-inflammatory properties of thiophene derivatives has shown that they can modulate key inflammatory pathways. A study on (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) , a derivative containing both a 4-bromophenyl group and a thiophene moiety, demonstrated significant anti-inflammatory effects. The compound was effective in reducing carrageenan-induced paw edema, particularly in the initial phase of inflammation, which suggests an action on early inflammatory mediators such as histamine.

Broader reviews of thiophene-based compounds confirm their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, certain derivatives have been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

In the realm of anticoagulant research, the focus has been on the antiplatelet activity of thiophene-based structures. The thienopyridine class of drugs, which includes the well-known antiplatelet agent Clopidogrel, is a prime example. These compounds act as antagonists of the P2Y12 receptor on platelets, which is crucial for adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Studies on various 2-amino thiophene derivatives have also demonstrated significant in-vitro anti-platelet aggregation activity. This body of research underscores the importance of the thiophene scaffold in the development of agents that can prevent thrombus formation.

Table 3: Bioactivity of Thiophene Derivatives in Inflammation and Coagulation

Compound/Derivative ClassBiological ActivityObserved Mechanism
(E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC)Anti-inflammatoryAction on early mediators of inflammation (e.g., histamine)
General Thiophene DerivativesAnti-inflammatoryInhibition of COX/LOX enzymes; reduction of pro-inflammatory cytokines (TNF-α, IL-6, etc.)
Thienopyridines (e.g., Clopidogrel)Antiplatelet / AnticoagulantAntagonism of the platelet P2Y12 receptor
2-Amino thiophene derivativesAntiplatelet / AnticoagulantInhibition of platelet aggregation

Suppression of Pro-inflammatory Cytokines and Enzymes

The suppression of pro-inflammatory mediators is a key strategy in the development of anti-inflammatory drugs. Thiophene-based compounds have been identified as having potential in this area. For instance, various thiophene derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov The structural features of these derivatives, including the presence and position of substituents on the thiophene ring, are crucial for their activity. researchgate.net

Interaction with Coagulation Parameters

The coagulation cascade involves a series of enzymatic reactions leading to the formation of a blood clot. Various chemical compounds can interfere with this process, leading to anticoagulant effects. Phenylpropanoid glycosides and certain synthetic coumarin (B35378) derivatives, for example, have been shown to prolong coagulation times, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT). hu.edu.jonih.gov

Structural Bioinformatics and Computational Drug Discovery in Thiophene Research

Structural bioinformatics and computational methods are integral to modern drug discovery, enabling the prediction of interactions between small molecules and biological targets. Molecular docking, for example, is a computational technique used to predict the binding orientation and affinity of a ligand to a protein. nih.gov

While computational studies have been conducted on various thiophene derivatives to explore their binding to targets like the COX-2 enzyme, specific structural bioinformatics research focusing on This compound is not found in the available literature. nih.gov Such studies would be valuable to predict its potential biological targets and to understand the structural basis for any observed activity. The predicted properties of related molecules, such as their octanol-water partition coefficient (XlogP), can offer insights into their potential pharmacokinetic behavior, but detailed computational analyses for this compound are absent.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 4-Bromo-2-phenylthiophene and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. Research is moving away from conventional methods that may involve harsh reaction conditions or toxic reagents. A significant emerging trend is the use of elemental sulfur in transition-metal-free reactions, which presents an atom-economical and environmentally safer pathway to construct the thiophene (B33073) ring. organic-chemistry.orgresearchgate.net

Future methodologies are expected to focus on:

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or bio-based solvents.

Catalyst-Free Reactions: Developing synthetic routes that minimize or eliminate the need for metal catalysts, thereby reducing cost and potential contamination of the final product. organic-chemistry.org

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy input compared to conventional heating methods.

Atom Economy: Designing synthetic pathways, such as multicomponent reactions, where the majority of atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov

One promising approach is the Fiesselmann thiophene synthesis, which offers a convenient and efficient metal-free method for constructing substituted thieno[3,2-b]thiophene (B52689) derivatives and can be adapted for related structures. nih.govbeilstein-journals.org The adoption of these greener strategies will be crucial for the sustainable production of thiophene-based compounds for various applications.

Advanced Computational Design for Novel Derivatives

Computational chemistry is a pivotal tool in accelerating the discovery and optimization of novel this compound derivatives. By simulating molecular properties and interactions, researchers can rationally design compounds with desired characteristics before undertaking expensive and time-consuming laboratory synthesis.

Key computational approaches include:

Density Functional Theory (DFT): This method is used to calculate the electronic structure and properties of molecules. researchgate.netnih.govscienceopen.com For derivatives of this compound, DFT can predict frontier molecular orbital energies (HOMO-LUMO), which are crucial for designing materials for organic electronics. mdpi.com It can also help understand chemical reactivity and stability. nih.govchemrxiv.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govcolab.wsnih.gov It is instrumental in designing derivatives with potential therapeutic applications by estimating the binding affinity and identifying key interactions, guiding the development of more potent and selective agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of untested derivatives.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like profiles early in the design process. researchgate.net

These in silico methods enable a high-throughput screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Computational Methods in Derivative Design
Computational MethodApplication for this compound DerivativesPredicted Properties
Density Functional Theory (DFT)Design of materials for organic electronics and understanding reactivity. nih.govscienceopen.comHOMO/LUMO energies, band gap, molecular orbitals, reactivity indices. mdpi.com
Molecular DockingDesign of biologically active compounds for medicinal chemistry. nih.govnih.govBinding affinity, protein-ligand interactions, docking scores. colab.ws
ADMET AnalysisEarly-stage assessment of drug-likeness. researchgate.netAqueous solubility, blood-brain barrier penetration, toxicity. researchgate.net

Exploration of New Catalytic Systems for Functionalization

The functionalization of the this compound core is critical for tuning its properties. The C-Br bond and multiple C-H bonds on both the thiophene and phenyl rings offer numerous sites for modification. Future research will focus on developing novel catalytic systems that offer higher efficiency, selectivity, and broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-H functionalization, with ongoing efforts to achieve high yields at low catalyst loadings and without the need for expensive phosphine (B1218219) ligands. organic-chemistry.org Direct arylation is a particularly powerful tool for creating complex π-conjugated systems. researchgate.net

Emerging areas of exploration include:

Iridium-Catalyzed Reactions: Iridium catalysts have shown promise for the selective C-H borylation of thiophenes, which installs a versatile boronate ester group that can be used in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

Cobalt and Other Earth-Abundant Metal Catalysts: To improve sustainability and reduce costs, research is shifting towards catalysts based on more abundant metals like cobalt, which can catalyze C–H alkynylation under mild conditions.

Regioselective C-H Activation: A major challenge is controlling the regioselectivity of C-H functionalization on the thiophene ring, which has multiple potential reaction sites. mdpi.com Developing catalysts and directing groups that can selectively target a specific C-H bond is a key goal. For instance, using a bromo-substituent as a blocking group allows for the regioselective introduction of aryl groups at other positions. researchgate.net

These advanced catalytic methods will enable the modular and efficient synthesis of a vast library of this compound derivatives for systematic structure-property relationship studies.

Table 2: Catalytic Systems for Thiophene Functionalization
Catalyst TypeReactionKey AdvantageReference
Palladium (Phosphine-Free)Direct C-H ArylationAvoids expensive/toxic ligands, low catalyst loading. organic-chemistry.org
IridiumC-H BorylationInstalls a versatile boronate ester for further coupling. nih.gov
PalladiumCatellani-type AnnulationEnables synthesis of thiophene-fused polyaromatics. nih.gov
Silver(I)/Potassium FluorideActivator for Pd-Catalyzed CouplingInduces coupling at a C-H bond while leaving a C-Br bond intact. researchgate.net

Integration into Next-Generation Organic Electronic Devices

Thiophene-based π-conjugated molecules are premier materials for organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). springerprofessional.denih.gov The this compound scaffold is an attractive building block for these applications due to its rigid, planar structure and the potential for extensive functionalization to tune its electronic and physical properties.

Future research in this area will focus on:

Tuning Optoelectronic Properties: Systematically modifying the this compound core with various electron-donating and electron-withdrawing groups to control the HOMO/LUMO energy levels, thereby optimizing charge injection/transport and the emission color in OLEDs. researchgate.net

Improving Charge Transport: Designing derivatives that promote favorable solid-state packing through intermolecular interactions (e.g., π-π stacking), which is essential for achieving high charge carrier mobility in OFETs. rsc.org

Developing Novel Emitters for OLEDs: Creating new blue light emitters, which remains a significant challenge in OLED technology. The rigid structure of thiophene derivatives can contribute to high photoluminescence quantum yields.

Enhancing Solar Cell Efficiency: Incorporating this compound derivatives into donor-acceptor copolymers for OPVs to improve light absorption and energy conversion efficiency. mdpi.com

The ability to create well-defined oligomers and polymers from functionalized this compound monomers is critical for producing materials with reproducible performance in electronic devices. rsc.org

Deepening Mechanistic Understanding of Biological Activities

Thiophene-containing compounds are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netencyclopedia.pubmdpi.com While derivatives of this compound hold therapeutic promise, future work must focus on elucidating their mechanisms of action at a molecular level.

Key research directions include:

Target Identification and Validation: Using chemical biology and proteomics approaches to identify the specific proteins or cellular pathways that are modulated by active this compound derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of analogues to systematically probe how structural modifications influence biological activity, selectivity, and potency. tandfonline.com

Computational Biology: Employing molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes predicted by molecular docking. nih.gov This can provide insights into binding stability and the conformational changes that lead to a biological response.

Enzyme Inhibition Assays: Screening derivatives against specific enzyme targets, such as lactate (B86563) dehydrogenase in cancer cells or key bacterial enzymes, to quantify their inhibitory potential. nih.gov

A deeper mechanistic understanding will enable the rational design of next-generation therapeutic agents based on the this compound scaffold with improved efficacy and reduced side effects. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-phenylthiophene, and how can reaction conditions be optimized?

  • Methodology : The Suzuki-Miyaura coupling is a robust method for introducing aryl groups. For example, coupling 4-bromothiophene derivatives with phenylboronic acids under Pd catalysis (e.g., Pd(dppf)Cl₂) in dioxane at 80–95°C yields high-purity products . Optimization includes adjusting bases (e.g., K₂CO₃) and solvents (ACN/DMF) to enhance yields. Post-synthetic modifications, such as Miyaura borylation, enable further derivatization (e.g., compound 4b in 60% yield) .
  • Validation : Monitor reactions via TLC or HPLC and confirm purity using spectroscopic techniques (NMR, FTIR).

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound derivatives?

  • Methodology : Use single-crystal X-ray diffraction with programs like SHELXL and SHELXT for structure refinement. SHELXT automates space-group determination and initial structure solutions, while SHELXL refines atomic coordinates and thermal parameters. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic effects.
  • Data Analysis : Validate bond lengths/angles against DFT-optimized geometries (e.g., using B3LYP functional) to detect structural anomalies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine-induced deshielding in aromatic regions).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₀H₇BrS).
  • FTIR : Peaks at ~680 cm⁻¹ (C-Br stretch) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups.
    • Reference Standards : Cross-check with databases like NIST Chemistry WebBook for spectral matches.

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The bromine atom lowers LUMO energy, enhancing electrophilicity in Suzuki couplings . Compare with halogen-free analogs to quantify electronic effects.
  • Experimental Validation : Kinetic studies under varying Pd catalyst loads correlate computed activation energies with observed reaction rates.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology :

  • Multi-Software Validation : Refine structures using both SHELXL and WinGX to identify discrepancies in thermal parameters.
  • Twinned Crystals : Apply twin-law matrices in SHELXL for datasets with overlapping reflections.
    • Case Study : A study on ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate revealed sulfone byproducts via oxidation; crystallographic data resolved competing reaction pathways .

Q. How do substituent effects (e.g., electron-withdrawing groups) modulate the biological activity of this compound analogs?

  • Methodology :

  • SAR Studies : Synthesize derivatives with substituents like -NO₂ or -CF₃ and assess bioactivity (e.g., antimicrobial assays).
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors).
    • Example : Fluorine substitution at the 6-position in 4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid increased solubility and target engagement in cancer cell lines .

Data-Driven Comparative Studies

Q. How does the steric bulk of substituents affect regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

  • Methodology :

  • Competitive Reactions : Compare nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) outcomes for para- vs. meta-directing groups.
  • DFT Analysis : Calculate partial charges and Fukui indices to predict reactive sites .
    • Case Study : Methyl groups at the 3-position in 4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone shifted EAS regioselectivity due to steric hindrance .

Q. What are the limitations of current computational models in predicting the photophysical properties of this compound?

  • Methodology :

  • TD-DFT vs. Experimental Data : Compare computed UV-Vis spectra (CAM-B3LYP) with experimental data to assess solvent effects.
  • Error Analysis : Root-mean-square deviations (RMSD) highlight inaccuracies in solvation models (e.g., COSMO vs. SMD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.